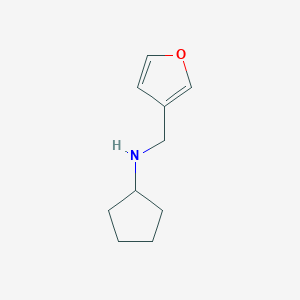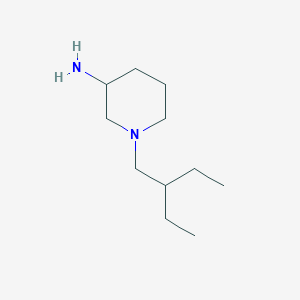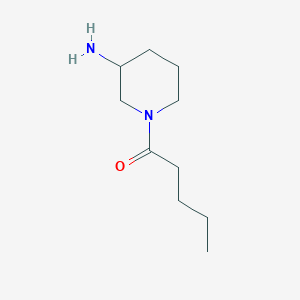
1-(3,5-Dimethylbenzoyl)piperidin-3-amine
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as “1-(3,5-Dimethylbenzoyl)piperidin-3-amine”, are synthesized through various intra- and intermolecular reactions . For instance, Arumugam et al. synthesized a piperidinone derivative with potential anticancer activity through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .Molecular Structure Analysis
The molecular structure of “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” contains a total of 38 bonds, including 18 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 primary amine (aliphatic) .Scientific Research Applications
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in numerous pharmaceuticals. The compound “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” can serve as a precursor in synthesizing various bioactive molecules, particularly those with potential pharmacological activities .
Development of CNS Drugs
The structural motif of piperidine is common in drugs targeting the central nervous system (CNS). This compound could be utilized in the development of new CNS drugs, offering therapeutic benefits for neurological disorders .
Anticancer Research
Piperidine derivatives have been explored for their anticancer properties. “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” may be investigated for its efficacy in inhibiting cancer cell growth and proliferation .
Anti-inflammatory Agents
The modification of piperidine derivatives has led to the discovery of anti-inflammatory agents. This compound could be a key intermediate in creating new anti-inflammatory medications .
Antimicrobial Applications
Research into piperidine derivatives has shown promise in developing antimicrobial agents. “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” could be used to synthesize compounds with antibacterial or antifungal properties .
Enzyme Inhibition
Piperidine derivatives are known to act as enzyme inhibitors. This compound could be applied in the design of enzyme inhibitors that regulate biological pathways involved in various diseases .
Analgesic Drug Development
The analgesic properties of piperidine derivatives make them suitable candidates for pain relief drug development. “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” might be used to create new analgesic drugs .
Neuroprotective Agents
There is growing interest in piperidine derivatives as neuroprotective agents. This compound could contribute to the development of treatments that protect nerve cells from damage or degeneration .
Each of these applications represents a unique field where “1-(3,5-Dimethylbenzoyl)piperidin-3-amine” could play a significant role. The compound’s versatility in medicinal chemistry makes it a valuable subject for further research and development. The information provided is based on the latest scientific literature and highlights the potential of this compound in various therapeutic areas .
properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-6-11(2)8-12(7-10)14(17)16-5-3-4-13(15)9-16/h6-8,13H,3-5,9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPPJHCRKYRHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC(C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylbenzoyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B1464339.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B1464342.png)






![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)



